BenchChemオンラインストアへようこそ!

INTERLEUKIN-2

Cytokine receptor pharmacology Immunotherapy Natural killer cell biology

Interleukin-2 (IL-2, CAS 102524-44-7), a member of the 4α-helix bundle cytokine family, is a 133-amino acid recombinant human protein that functions as a T-cell growth factor and central immunomodulator. This cytokine exerts pleiotropic effects by binding to three distinct classes of IL-2 receptor complexes on immune cells: low-affinity (Kd ~10 nM, IL-2Rα/CD25 alone), intermediate-affinity (Kd ~100 pM to 900 pM, IL-2Rβ/γc dimer), and high-affinity (Kd ~10-12 pM, IL-2Rα/β/γc trimer).

Molecular Formula C6H5Cl2NO2S
Molecular Weight 0
CAS No. 102524-44-7
Cat. No. B1167480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINTERLEUKIN-2
CAS102524-44-7
Molecular FormulaC6H5Cl2NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Interleukin-2 (CAS 102524-44-7) Procurement Guide for Research and Bioprocessing


Interleukin-2 (IL-2, CAS 102524-44-7), a member of the 4α-helix bundle cytokine family, is a 133-amino acid recombinant human protein that functions as a T-cell growth factor and central immunomodulator . This cytokine exerts pleiotropic effects by binding to three distinct classes of IL-2 receptor complexes on immune cells: low-affinity (Kd ~10 nM, IL-2Rα/CD25 alone), intermediate-affinity (Kd ~100 pM to 900 pM, IL-2Rβ/γc dimer), and high-affinity (Kd ~10-12 pM, IL-2Rα/β/γc trimer) [1]. Its dual capacity to expand both pro-inflammatory effector T cells and immunosuppressive regulatory T cells (Tregs) creates a narrow therapeutic window that drives demand for precisely characterized, application-specific IL-2 reagents [2].

Why Generic Interleukin-2 Substitution Is Not a Viable Procurement Strategy


Generic substitution of Interleukin-2 preparations is scientifically unsound due to significant quantitative differences in potency and biological activity across ostensibly equivalent sources. A comparative evaluation of twelve lymphoid and recombinant human IL-2 preparations revealed that standardized IL-2 activity varied by over 4,200-fold (from 110-fold less to 38.5-fold more) relative to supplier-indicated unitage, and the amount of IL-2 required to augment human NK activity varied by 500-fold (from 0.1 to 50 RU) [1]. Furthermore, different recombinant IL-2 preparations exhibit distinct in vivo potency, with approximately 3-6 IU of Chiron IL-2 required to induce the same biological effect as 1 IU of HLR IL-2, and quantitative differences in IL-2 receptor binding have been documented [2]. Beyond potency variation, wild-type IL-2 indiscriminately expands both effector T cells and suppressive Tregs, whereas engineered analogs such as BAY 50-4798 (AIC284) demonstrate approximately 3,000-fold in vitro selectivity for T cells over NK cells relative to wild-type IL-2, fundamentally altering the functional outcome [3].

Quantitative Differentiation Evidence for Interleukin-2 (CAS 102524-44-7) Procurement Decisions


Receptor Affinity-Based Differentiation: IL-2 vs. IL-15 Intermediate-Affinity Binding Comparison

IL-2 and IL-15 share a common receptor core of intermediate affinity but differ quantitatively in their binding characteristics. IL-2 binds to the IL-2Rβ/γc dimer with a Kd of 900 pM, whereas IL-15 binds to the same receptor complex with a 6-fold higher affinity (Kd of 150 pM) [1]. This quantitative difference in receptor engagement underpins the distinct downstream biological effects of these two cytokines, despite their shared signaling machinery.

Cytokine receptor pharmacology Immunotherapy Natural killer cell biology

Receptor Affinity-Based Differentiation: IL-2 vs. IL-15 High-Affinity Binding Comparison

At the level of their respective alpha-chain interactions, IL-2 and IL-15 exhibit a striking 100-fold difference in binding affinity. The interaction between IL-15 and IL-15Rα is extremely high affinity (Kd ~100 pM), whereas the binding between IL-2 and IL-2Rα is very low affinity (Kd ~10 nM) [1]. This 100-fold difference reflects fundamentally different binding topologies between the two cytokine-receptor pairs [1].

Cytokine receptor structural biology Immunotherapy Protein engineering

Preparation-Specific Potency Variation: HLR IL-2 vs. Chiron IL-2 Quantitative Activity Comparison

Two clinically used recombinant IL-2 preparations exhibit substantial quantitative differences in biological activity despite being measured in equivalent International Units (IU). Approximately 3-6 IU of Chiron IL-2 are required to induce the same biological effect as 1 IU of HLR IL-2 [1]. In patients receiving comparable IUs, HLR IL-2 induced the release of significantly more soluble IL-2 receptor α into the serum than Chiron IL-2, and the two preparations also demonstrated quantitative differences in their ability to bind to IL-2 receptors [1].

Bioprocessing Cytokine standardization Immunoassay development

Engineered T-Cell Selectivity: BAY 50-4798 (AIC284) Mutein vs. Wild-Type IL-2

Targeted mutagenesis of human IL-2 generated a mutein, BAY 50-4798 (also known as AIC284), with approximately 3,000-fold in vitro selectivity for T cells over NK cells relative to wild-type IL-2 [1]. In a therapeutic dosing regimen in chimpanzees, the T-cell mobilization and activation properties of BAY 50-4798 were comparable to human IL-2 (Proleukin), but BAY 50-4798 was better tolerated, indicating an improved therapeutic index [1]. In a rat model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis), AIC284 increased Treg cell numbers and protected rats from disease progression .

Protein engineering Cancer immunotherapy Autoimmune disease models

Engineered NK-Cell Bias: F42K Mutant vs. Wild-Type IL-2 for Reduced Treg Expansion

The F42K mutant form of IL-2 preferentially binds to the lower-affinity IL-2Rβγ complex with reduced binding to CD25 (IL-2Rα) [1]. Unlike wild-type IL-2, F42K did not efficiently induce the expansion of highly suppressive ICOS+ Tregs in peripheral blood mononuclear cells from healthy controls and melanoma patients [1]. Instead, F42K promoted the expansion of CD16+CD56+ NK cells and CD56hiCD16- NK cell subsets, with enhanced Bcl-2 expression [1]. F42K induced greater upregulation of TRAIL and increased NK-mediated cytolytic activity against both autologous and HLA-mismatched melanoma cells compared with wild-type IL-2 [1]. In vivo, F42K therapy induced a dramatic reduction in ICOS+ Treg expansion, promoted NK cell expansion, and inhibited melanoma tumor growth more efficiently than wild-type IL-2 [1].

Cancer immunotherapy NK cell activation Regulatory T cell biology

Functional Divergence: IL-2 vs. IL-15 in Protein Synthesis and T-Cell Growth

Although IL-2 and IL-15 are equivalent mitogens for antigen-stimulated CD8+ T cells, they are not equivalent growth factors [1]. Both cytokines induce amino acid uptake and protein synthesis in antigen-activated T cells; however, the IL-2 response is strikingly more potent than the IL-15 response [1]. This differential action on amino acid uptake and protein synthesis is explained by temporal differences in signaling induced by these two cytokines, with IL-2 and IL-15 being strikingly distinct in their ability to control protein synthesis and T-cell mass [1].

T-cell biology Cytokine signaling Immunometabolism

Evidence-Based Application Scenarios for Interleukin-2 (CAS 102524-44-7) Procurement


T-Cell Expansion for Adoptive Cell Therapy Manufacturing: Prioritize IL-2 Over IL-15

Based on direct comparative evidence showing that IL-2 induces strikingly more potent amino acid uptake and protein synthesis in antigen-activated T cells than IL-15 [1], procurement of IL-2 (rather than IL-15) is indicated for protocols requiring maximal T-cell growth and biomass accumulation. This functional distinction is particularly relevant for GMP-grade T-cell manufacturing where yield and viability are critical quality attributes. Note that the 3- to 6-fold potency variation documented across different IL-2 preparations [2] necessitates lot-to-lot consistency verification and preparation-specific dose optimization.

NK Cell Activation Studies: Consider IL-2 vs. IL-15 Based on Desired Receptor Engagement Profile

The quantitative difference in intermediate-affinity receptor binding—IL-2 Kd 900 pM vs. IL-15 Kd 150 pM [3]—directly impacts NK cell activation potency. For applications requiring potent NK cell activation through intermediate-affinity receptors, IL-15 provides 6-fold higher binding affinity. However, wild-type IL-2 may be preferable when investigating CD25-dependent signaling pathways or when partial NK cell activation is desired. For cancer immunotherapy research focusing on NK cell activation while minimizing Treg expansion, an engineered variant such as F42K that preferentially binds IL-2Rβγ with reduced CD25 binding [4] offers a functionally distinct alternative to wild-type IL-2.

Autoimmunity and Treg Biology Research: Wild-Type IL-2 as a Baseline Comparator

Wild-type IL-2 expands both effector T cells and regulatory T cells (including highly suppressive ICOS+ Tregs) [4]. In contrast, the T-cell-selective mutein BAY 50-4798 (AIC284) demonstrates approximately 3,000-fold selectivity for T cells over NK cells relative to wild-type IL-2 and increases Treg numbers while protecting against experimental autoimmune encephalomyelitis in rats [5]. For Treg-focused research in autoimmunity models, wild-type IL-2 serves as an essential baseline comparator against engineered variants with altered receptor selectivity profiles.

Immunoassay Development and Bioprocess Standardization: Verify Preparation-Specific Potency

Comparative evaluation of twelve lymphoid and recombinant IL-2 preparations revealed that standardized activity varied by over 4,200-fold relative to supplier-indicated unitage, and the amount required to augment NK activity varied by 500-fold (0.1 to 50 RU) [6]. Furthermore, two clinically used recombinant preparations exhibit a 3- to 6-fold difference in in vivo potency despite equivalent IU measurement [2]. For any application requiring reproducible dose-response relationships—including immunoassay development, bioprocess optimization, or inter-laboratory protocol transfer—procurement decisions must include verification of preparation-specific potency and consistency rather than relying solely on nominal unitage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for INTERLEUKIN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.